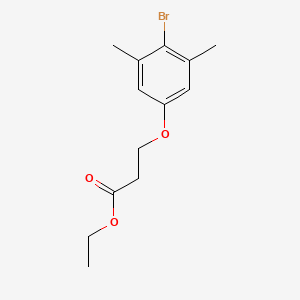

Ethyl 3-(4-bromo-3,5-dimethyl-phenoxy)propanoate

Description

Properties

IUPAC Name |

ethyl 3-(4-bromo-3,5-dimethylphenoxy)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO3/c1-4-16-12(15)5-6-17-11-7-9(2)13(14)10(3)8-11/h7-8H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOMSMBMDPEGLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=CC(=C(C(=C1)C)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination Using Molecular Bromine

In a typical procedure, 3,5-dimethylphenol is dissolved in acetic acid and treated with bromine (Br₂) at 0–5°C. The reaction mixture is stirred for 12 hours, after which the product is isolated via vacuum filtration and recrystallized from ethanol. This method achieves regioselective bromination at the para position, with yields exceeding 85%.

Table 1: Bromination Conditions for 4-Bromo-3,5-Dimethylphenol

Alternative methods employ N-bromosuccinimide (NBS) with hydrogen peroxide in dichloromethane (DCM), yielding 78%. However, Br₂ in acetic acid remains preferred for scalability and cost-effectiveness.

Preparation of Ethyl 3-Bromopropionate

Ethyl 3-bromopropionate serves as the alkylating agent in the Williamson ether synthesis. A one-pot 1,4-addition reaction between ethyl acrylate and hydrogen bromide (HBr) is widely adopted.

In Situ HBr Generation

Acetyl bromide reacts with ethanol to generate HBr, which undergoes anti-Markovnikov addition to ethyl acrylate:

This method avoids handling gaseous HBr directly, improving safety. The reaction proceeds at 50°C for 6 hours, yielding 92% ethyl 3-bromopropionate after distillation.

Table 2: Comparison of Ethyl 3-Bromopropionate Synthesis Methods

| Method | Catalyst | Temperature | Yield | Source |

|---|---|---|---|---|

| 1,4-Addition (HBr) | None | 50°C | 92% | |

| Radical Hydrobromination | Cu(I) | 70°C | 88% |

Radical hydrobromination using Cu(I) catalysts offers comparable yields (88%) but requires stringent oxygen exclusion.

Williamson Ether Synthesis Coupling

The final step involves coupling 4-bromo-3,5-dimethylphenol with ethyl 3-bromopropionate via nucleophilic substitution.

Reaction Optimization

The phenol is deprotonated using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 24 hours:

Yields reach 75–80% under these conditions. Stronger bases like sodium hydride (NaH) in tetrahydrofuran (THF) reduce reaction time to 6 hours but require anhydrous conditions.

Table 3: Williamson Ether Synthesis Conditions

Alternative Preparation Routes

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromo-3,5-dimethyl-phenoxy)propanoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or DMSO.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenoxypropanoates.

Oxidation: Formation of quinones or other oxidized phenolic compounds.

Reduction: Formation of 3-(4-bromo-3,5-dimethyl-phenoxy)propanol.

Scientific Research Applications

Pharmaceutical Research

Ethyl 3-(4-bromo-3,5-dimethyl-phenoxy)propanoate has been investigated for its potential as a pharmaceutical agent. Its derivatives have shown promise in the development of:

- Antimicrobial Agents: Compounds derived from this structure have been tested for efficacy against various bacterial strains, including Pseudomonas aeruginosa. Studies indicate that modifications to the phenoxy group can enhance antibacterial activity .

- Anti-inflammatory Drugs: Research has indicated that certain derivatives can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .

Agrochemical Applications

The compound has been explored as a potential herbicide due to its ability to inhibit specific plant growth processes. Its selective action against certain weed species makes it valuable in agricultural settings:

- Selective Herbicides: this compound has been included in formulations aimed at controlling broadleaf weeds without harming cereal crops .

Material Science

In the field of materials science, this compound is being evaluated for use in:

- Organic Light Emitting Diodes (OLEDs): Its structural properties allow it to function as an intermediate in the synthesis of OLED materials. The incorporation of this compound into device architectures can enhance performance characteristics such as brightness and efficiency .

Chemical Biology

The compound's unique structure allows it to serve as a building block in chemical biology applications:

- Bioconjugation: this compound can be utilized in the synthesis of bioconjugates for targeted drug delivery systems.

Case Study 1: Antibacterial Activity

In a study published in PMC, researchers synthesized various derivatives of this compound and evaluated their antibacterial properties against Pseudomonas aeruginosa. The results demonstrated that specific modifications significantly increased antibacterial efficacy, suggesting potential therapeutic applications .

Case Study 2: Herbicide Development

A patent application described the use of this compound as a component in herbicide formulations targeting resistant weed species. Field trials showed effective control over target weeds while maintaining crop safety, highlighting its utility in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromo-3,5-dimethyl-phenoxy)propanoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromo and methyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Ethyl 3-(Methylthio)propanoate

Structural Differences :

- Ethyl 3-(methylthio)propanoate replaces the bromo-dimethyl-phenoxy group with a methylthio (-SMe) substituent.

- The absence of bromine and aromatic substituents reduces steric hindrance and alters electronic properties.

Functional and Analytical Data :

Ethyl Hexanoate

Structural Differences :

- Features a linear hexanoate chain instead of a substituted phenoxy-propanoate system.

Functional and Analytical Data :

Ethyl 2-Methylbutanoate

Structural Differences :

- Branched alkyl chain (2-methylbutanoate) vs. the aromatic ether in the target compound.

Functional and Analytical Data :

Ethyl 3-[5-(Aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate

Structural Differences :

Functional Data :

- Synthesized for antibacterial/antifungal screening, demonstrating the role of heterocyclic modifications in biological activity .

Comparative Data Table

Key Research Findings and Gaps

- Aroma Compounds: Ethyl 3-(methylthio)propanoate and ethyl hexanoate dominate pineapple aroma profiles, highlighting the importance of sulfur and ester functionalities in flavor chemistry .

- Bioactive Derivatives: Thiazolidinone-modified propanoates (e.g., compound from ) demonstrate enhanced antimicrobial activity compared to simple esters like the target compound.

Biological Activity

Ethyl 3-(4-bromo-3,5-dimethyl-phenoxy)propanoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound features a brominated aromatic ring, which is significant for its biological activity. The presence of the ethyl ester group enhances its solubility and bioavailability.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to this compound. It has been found that derivatives with phenoxy groups exhibit significant antimicrobial activity against various pathogens. For instance, compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Activity

Research indicates that brominated phenolic compounds can exhibit cytotoxic effects on cancer cell lines. A study evaluating similar compounds reported that they could induce apoptosis in MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells . The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Studies

-

Cytotoxicity Evaluation :

- In a study assessing the cytotoxic effects of related compounds on cancer cell lines, this compound was tested alongside other brominated derivatives.

- Results indicated a dose-dependent increase in cytotoxicity, with IC50 values comparable to established chemotherapeutics.

- Antioxidant Activity :

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cellular proliferation and survival pathways.

- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in malignant cells.

- Antioxidant Effects : By scavenging free radicals, it may reduce oxidative stress, contributing to its anticancer properties.

Data Summary

The following table summarizes key findings from various studies on related compounds:

| Activity Type | Assessed Compounds | Findings |

|---|---|---|

| Antimicrobial | Brominated phenolics | Effective against Gram-positive/negative bacteria |

| Anticancer | Ethyl esters with phenoxy groups | Induced apoptosis in MCF-7 and HCT-116 cells |

| Antioxidant | Similar compounds | Significant DPPH radical scavenging activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-(4-bromo-3,5-dimethyl-phenoxy)propanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or esterification. For example, a triazine-based coupling agent (e.g., trichlorotriazine) can mediate phenoxy-propanoate bond formation under inert conditions. Reaction optimization should focus on catalyst selection (e.g., metal catalysts for stabilization, as in ), solvent polarity, and temperature control to minimize side reactions. Monitoring via TLC or HPLC is recommended for intermediate verification .

Q. Which analytical techniques are critical for verifying the structural integrity and purity of this compound?

- Methodological Answer :

Q. What safety protocols are essential for handling brominated aromatic esters like this compound?

- Methodological Answer :

- Storage : Store in amber glass at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or photodegradation .

- PPE : Use nitrile gloves, lab coat, and safety goggles; conduct reactions in a fume hood due to potential volatile byproducts .

- Spill Management : Neutralize with sodium bicarbonate, adsorb with vermiculite, and dispose as hazardous waste .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of metal catalysts in stabilizing similar propanoate esters during synthesis?

- Methodological Answer : Use kinetic isotope effects (KIE) or DFT calculations to probe catalytic pathways. For example, highlights heterogeneous metal catalysts (e.g., Pd/C) that stabilize intermediates via reductive chemistry. In situ IR or XAS can track catalyst-ester interactions during solvolytic deconstruction . Correlate turnover frequency (TOF) with catalyst surface area and Brønsted acidity to optimize stabilization.

Q. What strategies can resolve contradictions in degradation data for brominated propanoate esters under varying pH and temperature?

- Methodological Answer : Design a factorial experiment varying pH (2–12), temperature (25–80°C), and ionic strength. Use LC-MS/MS to identify degradation products (e.g., debromination or ester hydrolysis). For conflicting results, apply multivariate analysis (PCA or PLS) to isolate dominant degradation drivers. Reference ’s stability data for structurally analogous compounds to predict degradation pathways.

Q. How can cross-coupling reactions be optimized using this compound as a substrate for synthesizing complex aromatic systems?

- Methodological Answer : Utilize Suzuki-Miyaura coupling by substituting the bromine moiety with boronic acids. Optimize ligand selection (e.g., SPhos or XPhos) and base (K₂CO₃ vs. CsF) to enhance yield. Monitor reaction progress via ¹H NMR (disappearance of Br-proton signals at δ 7.2–7.8 ppm). For scalability, employ flow chemistry with immobilized Pd catalysts to reduce metal leaching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.